Dimethyl (5S)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-3-oxopyrrolidine-1,2-dicarboxylate
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Overview
Description
Dimethyl (5S)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-3-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyldiphenylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5S)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-3-oxopyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common approach is to start with a pyrrolidine derivative and introduce the tert-butyldiphenylsilyl group through a silylation reaction. This can be achieved using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (5S)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-3-oxopyrrolidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to modify the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, often using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: TBAF in THF at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Dimethyl (5S)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-3-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Dimethyl (5S)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-3-oxopyrrolidine-1,2-dicarboxylate exerts its effects involves interactions with various molecular targets. The tert-butyldiphenylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl trifluoromethanesulfonate: Another silyl-protected compound used in organic synthesis.
tert-Butyldiphenylsilyl cyanide: A related compound with a cyanide functional group.
Uniqueness
Dimethyl (5S)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-3-oxopyrrolidine-1,2-dicarboxylate is unique due to its combination of a pyrrolidine ring and a tert-butyldiphenylsilyl group. This structural feature imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C25H31NO6Si |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
dimethyl (5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-3-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C25H31NO6Si/c1-25(2,3)33(19-12-8-6-9-13-19,20-14-10-7-11-15-20)32-17-18-16-21(27)22(23(28)30-4)26(18)24(29)31-5/h6-15,18,22H,16-17H2,1-5H3/t18-,22?/m0/s1 |
InChI Key |
MZMJPCBQSNBXID-HXBUSHRASA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CC(=O)C(N3C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC(=O)C(N3C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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